molecular formula C9H10FNO2 B8772774 Methyl 3-fluoro-4-(methylamino)benzoate CAS No. 204973-54-6

Methyl 3-fluoro-4-(methylamino)benzoate

Cat. No.: B8772774
CAS No.: 204973-54-6
M. Wt: 183.18 g/mol
InChI Key: DVAILAFZMUHEMP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(methylamino)benzoate is a fluorinated benzoate ester derivative featuring a methylamino group at the para position (C4) and a fluorine atom at the meta position (C3) on the aromatic ring. The methyl ester group at the carboxylate position enhances its lipophilicity, which may influence its pharmacokinetic properties. Substitutent positions and electronic properties likely play critical roles in its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

204973-54-6

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 3-fluoro-4-(methylamino)benzoate

InChI

InChI=1S/C9H10FNO2/c1-11-8-4-3-6(5-7(8)10)9(12)13-2/h3-5,11H,1-2H3

InChI Key

DVAILAFZMUHEMP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Position and Activity Relationships

Key insights derive from studies on methyl-substituted aminoazo dyes, such as 3′-methyl-4-dimethylaminoazobenzene and its derivatives. These compounds exhibit an inverse correlation between carcinogenic activity and the time required to reach maximum protein-bound dye levels in vivo. For example:

  • 3′-Methyl-4-dimethylaminoazobenzene (relative carcinogenicity = 10–12) reached peak bound dye levels in ~2 weeks.
  • 4′-Methyl-4-dimethylaminoazobenzene (carcinogenicity <1) required ≥21 weeks to reach maxima .

This suggests that substituents on the aromatic ring significantly modulate metabolic binding and carcinogenic outcomes. For Methyl 3-fluoro-4-(methylamino)benzoate, the fluorine atom’s electron-withdrawing nature and the methylamino group’s electron-donating properties may similarly influence metabolic stability or target binding.

Fluorinated Derivatives: Electronic and Stability Comparisons

Methyl 4-trifluoromethylbenzoylacetate (), a trifluoromethyl-substituted benzoylacetate, highlights the impact of fluorination. The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity and resistance to metabolic degradation compared to single fluorine substituents. In contrast, this compound’s monofluoro substitution may balance electronic effects while retaining synthetic accessibility.

Agrochemical Benzoate Derivatives: Functional Group Diversity

Sulfonylurea-containing methyl benzoates, such as metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), demonstrate how additional functional groups expand applications. These herbicides rely on sulfonylurea moieties for acetolactate synthase inhibition .

Data Tables

Table 2: Substituent Impact on Carcinogenicity and Binding Kinetics

Substituent Position (Prime Ring) Carcinogenicity (Relative) Time to Max Bound Dye (Weeks) Micromolar Bound Dye Level
3′-Methyl 10–12 ~2 High
4′-Methyl <1 ≥21 Low

Research Findings and Implications

  • Metabolic Binding: Methyl substituents on aromatic rings accelerate protein binding kinetics, which correlates with carcinogenicity in aminoazo dyes . For this compound, the fluorine atom may slow metabolic degradation, extending bioavailability.
  • Electronic Effects: Fluorine’s electronegativity could enhance binding to electron-rich targets, while the methylamino group’s basicity might facilitate protonation-dependent interactions.
  • Agrochemical Parallels: Sulfonylurea herbicides () demonstrate the importance of heterocyclic substituents for target specificity, suggesting that this compound’s simpler structure may prioritize different mechanisms.

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